1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone
Overview
Description
1-(5-Amino-3-chloro-1H-indazol-1-yl)-1-ethanone (ACIE) is a novel synthetic compound with promising applications in laboratory research. ACIE has been used in a variety of scientific studies and experiments, ranging from the study of biochemical and physiological effects to the development of new drug therapies.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research into heterocyclic compounds like 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone has shown that these compounds serve as critical building blocks in pharmaceutical, medicinal, and drug research. Their synthesis often involves starting materials known for their active pharmaceutical ingredients, and the resulting compounds have been tested for antimicrobial activities against both gram-positive and gram-negative bacteria. The antimicrobial efficacy of these compounds underscores their significance in the development of new therapeutic agents (Wanjari, 2020).
Novel Derivative Synthesis for Biological Screening
Further research has focused on synthesizing novel derivatives of 1H-indole, which have shown significant antimicrobial activity. The synthesis process involves reactions with chloroacetylchloride and various acetophenones, leading to derivatives with notable antibacterial and antifungal activities. This research opens up new avenues for the development of potent antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Metal-Free Intramolecular Electrophilic Amination
The preparation of indazoles, including compounds related to 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone, through metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, demonstrates a significant advancement in the synthesis of heterocycles. This process highlights the versatility and efficiency of synthesizing indazole derivatives without the need for metal catalysts, offering a greener alternative in organic synthesis (Counceller et al., 2012).
Development of Antifungal and Antibacterial Agents
The synthesis and characterization of novel metal(II) complexes of certain derivatives demonstrate their potential in antimicrobial applications. These complexes have been shown to exhibit high antibacterial activity, particularly against gram-positive and gram-negative bacteria, highlighting the potential of 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone derivatives in developing new antimicrobial agents (Desai & Parekh, 2021).
properties
IUPAC Name |
1-(5-amino-3-chloroindazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5(14)13-8-3-2-6(11)4-7(8)9(10)12-13/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSZXSCAQXRFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.